Ripasudil hydrochloride dihydrate, also known as Ripasudil hydrochloride dihydrate or Glanatec, is a synthetic compound classified as a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. [, , , , , ] ROCK belongs to the AGC (PKA/PKG/PKC) family of serine/threonine kinases and plays a crucial role in various cellular processes, including actomyosin contraction, cell adhesion, migration, proliferation, and apoptosis. []
In the realm of scientific research, ripasudil has emerged as a valuable tool to investigate the roles of the Rho/ROCK signaling pathway in diverse biological systems, including ocular tissues, vascular function, and inflammatory responses. [, , , , , ]
The synthesis of K-115 involves several key steps that utilize specific reagents and conditions to produce the desired compound effectively. The synthetic route typically starts from readily available precursors, leading to the formation of the active pharmaceutical ingredient through a series of chemical reactions, including amination and cyclization processes.
K-115 has a complex molecular structure that contributes to its biological activity. The compound's structure can be represented as follows:
The structure features a diazepane ring and various functional groups that facilitate its interaction with biological targets, specifically Rho-associated coiled-coil containing protein kinases (ROCK). The presence of these functional groups is critical for binding affinity and selectivity towards ROCK isoforms .
K-115 participates in several chemical reactions that are essential for its pharmacological effects:
The mechanism of action of K-115 primarily revolves around its role as a ROCK inhibitor:
K-115 exhibits several notable physical and chemical properties:
K-115 has several promising applications in scientific and clinical settings:
Ripasudil (K-115) is a selective ATP-competitive inhibitor targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These serine/threonine kinases function as critical downstream effectors of the RhoA GTPase pathway, regulating actin cytoskeleton organization, cell adhesion, and smooth muscle contraction. Upon ophthalmic administration, Ripasudil penetrates ocular tissues and binds to the kinase domain of ROCK isoforms, preventing phosphorylation of key substrates:
This dual action decreases aqueous humor outflow resistance at the trabecular meshwork and Schlemm’s canal, directly lowering intraocular pressure (IOP) [5] [10]. Table 1 summarizes key substrates affected by Ripasudil-mediated ROCK inhibition.
Table 1: Biochemical Targets of Ripasudil-Mediated ROCK Inhibition
Substrate | Physiological Role | Effect of Inhibition |
---|---|---|
Myosin Light Chain | Regulates actomyosin contraction | Reduced TM cell stiffness |
MYPT1 | Enhances MLC dephosphorylation | Increased TM relaxation |
ZO-1 | Maintains tight junction integrity | Increased Schlemm’s canal permeability |
LIM Kinase | Phosphorylates cofilin, stabilizing actin | Cytoskeletal rearrangement in TM cells |
Ripasudil exhibits distinct isoform selectivity and potency:
The (S)-stereochemistry at the 2-methyl-1,4-diazepane ring enhances binding affinity through optimal hydrophobic packing in the ROCK2 active site [7]. This high selectivity underpins Ripasudil’s ocular hypotensive efficacy without off-target systemic effects.
Ripasudil demonstrates superior potency and cellular effects relative to first-generation ROCK inhibitors:
Table 2: Pharmacodynamic Comparison of ROCK Inhibitors
Parameter | Ripasudil | Y-27632 | Fasudil |
---|---|---|---|
ROCK2 IC₅₀ (nM) | 19 | 140 | 160 |
TEER Reduction (5 μM) | 65% in 30 min | <20%* | <20%* |
TM Cell Retraction | 1 μM | 10 μM | 10 μM |
TEER reduction for Y-27632/Fasudil requires 25 μM [6] |
Ripasudil’s molecular structure (C₁₅H₁₈FN₃O₂S; MW 323.39 g/mol) integrates three pharmacologically critical motifs [3] [7] [8]:
X-ray crystallography reveals that Ripasudil’s compact conformation (molecular length = 10.2 Å) allows deep penetration into the ATP-binding cleft, displacing Mg²⁺-coordinated water molecules critical for catalysis [7].
Ripasudil’s ocular bioavailability stems from optimized formulation properties:
Table 3: Physicochemical Profile of Ripasudil
Property | Value | Biological Implication |
---|---|---|
Molecular Weight | 323.39 g/mol | Optimal for corneal diffusion |
logP | 1.8 (calculated) | Balanced lipophilicity/hydrophilicity |
Aqueous Solubility | ≥50 mg/mL (pH 6.0) | High-concentration eyedrops feasible |
Plasma Protein Binding | 55–60% | Moderate systemic retention if absorbed |
Ocular Half-life | ~0.5 hours (anterior segment) | Frequent dosing (BID) required |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7